Evidence 1: Dual Inhibition of Bcr-Abl and Aurora Kinases Enables Activity Against T315I Mutant CML
PHA-680626 demonstrates potent anti-proliferative activity against imatinib-resistant CML cell lines, including those harboring the T315I gatekeeper mutation. In contrast, the standard-of-care Bcr-Abl inhibitor imatinib shows no activity against the T315I mutant. The IC50 values for PHA-680626 in BaF3 cells expressing wild-type Bcr-Abl was 0.22 μM, compared to >10 μM for imatinib against the T315I mutant, representing a >45-fold difference in potency [1]. The efficacy is attributed to the compound's dual inhibition of Bcr-Abl and Aurora kinases, as evidenced by decreased phosphorylation of the Bcr-Abl downstream target CrkL and the Aurora B substrate histone H3 [1].
| Evidence Dimension | Cellular anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.22 μM (BaF3 cells expressing wild-type BCR-ABL) |
| Comparator Or Baseline | Imatinib: IC50 >10 μM against BaF3 cells expressing BCR-ABL T315I mutant |
| Quantified Difference | >45-fold greater potency for PHA-680626 against the T315I mutant |
| Conditions | Murine BaF3 cells ectopically expressing wild-type BCR-ABL or the T315I mutant |
Why This Matters
This evidence directly addresses a major clinical and research limitation—imatinib-resistant CML with the T315I mutation—for which PHA-680626 provides a validated chemical probe.
- [1] Gontarewicz A, et al. PHA-680626 exhibits anti-proliferative and pro-apoptotic activity on Imatinib-resistant chronic myeloid leukemia cell lines and primary CD34+ cells by inhibition of both Bcr-Abl tyrosine kinase and Aurora kinases. Leuk Res. 2008;32(12):1857-65. PMID: 18514829. View Source
